SX 011 SX 011 Potent p38α inhibitor (IC50 = 9 nM). Also inhibits p38β and JNK-2 (IC50 values are 90 nM and 100 nM respectively). Displays no significant activity at p38γ, p38δ, ERK-2 and JNK-1.
Brand Name: Vulcanchem
CAS No.: 309913-42-6
VCID: VC0004724
InChI: InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
SMILES: CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Molecular Formula: C26H27ClFN3O3
Molecular Weight: 484.0 g/mol

SX 011

CAS No.: 309913-42-6

Cat. No.: VC0004724

Molecular Formula: C26H27ClFN3O3

Molecular Weight: 484.0 g/mol

* For research use only. Not for human or veterinary use.

SX 011 - 309913-42-6

CAS No. 309913-42-6
Molecular Formula C26H27ClFN3O3
Molecular Weight 484.0 g/mol
IUPAC Name 2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Standard InChI InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
Standard InChI Key GUTYHDCSDBBMGW-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Canonical SMILES CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C

Chemical and Physical Properties

Structural Characteristics

SX 011 has the chemical name 2-(6-chloro-5-(4-(4-fluorobenzyl)piperidine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide and a molecular formula of C26H27ClFN3O3\text{C}_{26}\text{H}_{27}\text{ClFN}_{3}\text{O}_{3} (molecular weight: 483.96 g/mol) . The compound’s structure features a chloro-substituted indole core linked to a fluorobenzyl-piperidine moiety, which confers both hydrophobicity and target affinity (Figure 1).

Table 1: Key Chemical Properties of SX 011

PropertyValue or Description
Physical AppearanceYellow solid
Solubility<48.4 mg/mL in DMSO; <48.4 mg/mL in ethanol
Storage ConditionsRoom temperature (RT)
Canonical SMILESClC1=C(C=C2C(N(C)C=C2C(C(N(C)C)=O)=O)=C1)C(N3CCC(CC4=CC=C(F)C=C4)CC3)=O
InChI KeyGUTYHDCSDBBMGW-UHFFFAOYSA-N

The compound’s solubility profile necessitates dissolution in dimethyl sulfoxide (DMSO) or ethanol for in vitro assays, with recommended heating to 37°C and brief sonication to achieve homogeneity .

Biological Activity and Selectivity

Kinase Inhibition Profile

SX 011 exhibits exceptional selectivity for p38α (IC50_{50} = 9 nM), with moderate activity against p38β (IC50_{50} = 90 nM) and c-Jun N-terminal kinase 2 (JNK-2; IC50_{50} = 100 nM) . Notably, it shows no significant inhibition of p38γ, p38δ, extracellular signal-regulated kinase 2 (ERK-2), or JNK-1 at concentrations up to 1 µM . This selectivity is attributed to steric and electronic complementarity between SX 011’s fluorobenzyl group and hydrophobic residues in the p38α binding pocket.

Table 2: Inhibitory Concentrations (IC50_{50}) of SX 011

KinaseIC50_{50} (nM)
p38α9
p38β90
JNK-2100
p38γ>1000
p38δ>1000
ERK-2>1000

Mechanistic Insights

By binding to the ATP-active site of p38α, SX 011 prevents phosphorylation of downstream substrates such as MAPKAP-K2 and heat shock protein 27 (HSP27) . This inhibition attenuates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a valuable tool for modeling inflammatory diseases in vitro .

Research Applications and Case Studies

Inflammatory Disease Models

SX 011 has been employed to dissect the role of p38α in rheumatoid arthritis synovial fibroblasts, where it reduces IL-6 and matrix metalloproteinase (MMP) secretion by >80% at 100 nM . These findings align with clinical observations that p38 inhibitors mitigate joint destruction in preclinical models.

Cancer Biology

Recent studies utilize SX 011 to explore p38α’s dual role in apoptosis and chemotherapy resistance. In triple-negative breast cancer cells, co-administration with paclitaxel enhances caspase-3 activation by 40%, highlighting synergistic effects .

ParameterRecommendation
Reconstitution SolventDMSO or ethanol
Working Concentration1–10 µM (cell culture); 10–100 nM (kinase assays)
DisposalIncineration or hazardous waste protocols

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